

Synthesis and purification of 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Sulfobenzoic anhydride

Cat. No.: B147474

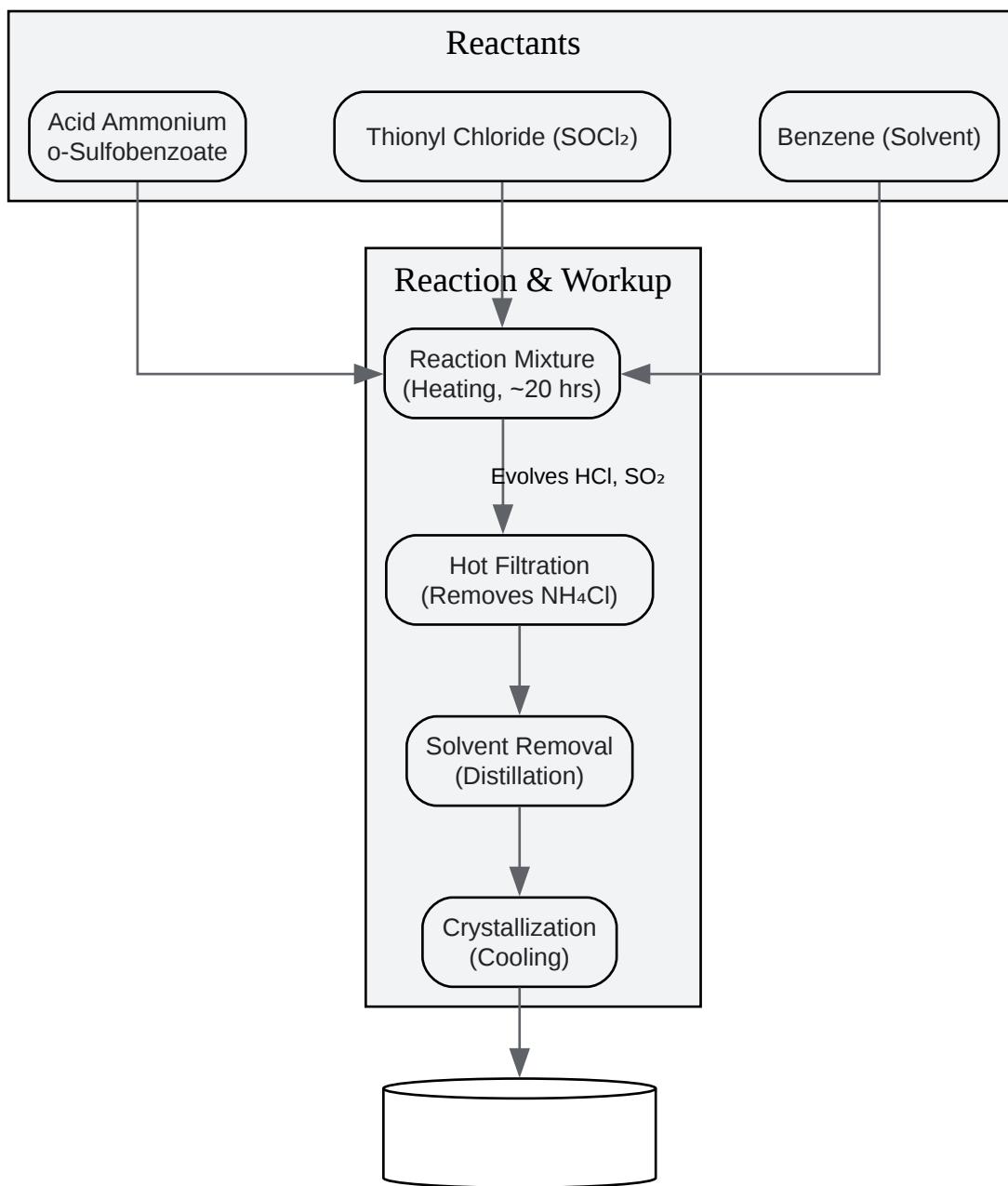
[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Purification of **2-Sulfobenzoic Anhydride**

Introduction

2-Sulfobenzoic anhydride (CAS No. 81-08-3), also known as o-sulfobenzoic acid anhydride, is a versatile organic compound widely utilized in chemical synthesis.^{[1][2]} Structurally, it is a cyclic anhydride derived from 2-sulfobenzoic acid.^[3] It typically appears as a white to off-white or beige crystalline powder.^{[2][4][5]} This compound serves as a crucial intermediate in the manufacturing of various organic molecules, including dyes, polymers, surfactants, and agrochemicals.^[4] In the pharmaceutical sector, it is employed in the preparation of sulfonamide-based drugs due to its ability to introduce sulfonic acid functionalities.^[4] The reactivity of its cyclic anhydride structure makes it an effective acylating agent, facilitating the introduction of acyl groups into other molecules.^[3] The compound is sensitive to moisture and will hydrolyze back to 2-sulfobenzoic acid upon contact with water.^{[4][6]}

Physicochemical Properties


A summary of the key physical and chemical properties of **2-Sulfobenzoic anhydride** is presented below. The melting point can vary significantly depending on the purity of the compound.

Property	Value	Source(s)
CAS Number	81-08-3	[1] [7]
Molecular Formula	C ₇ H ₄ O ₄ S	[1] [7]
Molecular Weight	184.17 g/mol	[7]
Appearance	White to beige crystals or crystalline powder	[2] [5]
Melting Point	116-123 °C (Crude/Technical Grade)	[6] [8]
126–127 °C (Recrystallized)	[6]	
Boiling Point	184-186 °C at 18 mmHg	[5] [6] [8]
Solubility	Sparingly soluble in water; Soluble in acetone, ethanol, methanol (50 mg/mL)	[4] [8]

Synthesis of 2-Sulfobenzoic Anhydride

The most common method for preparing **2-Sulfobenzoic anhydride** is the cyclodehydration of 2-sulfobenzoic acid or its salts.[\[4\]](#) This is typically achieved using a dehydrating agent. While various reagents like phosphorus pentoxide and acetyl chloride can be used, a well-documented and effective method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride.[\[4\]](#)[\[6\]](#)

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Sulfonylbenzoic anhydride**.

Experimental Protocol: Thionyl Chloride Method

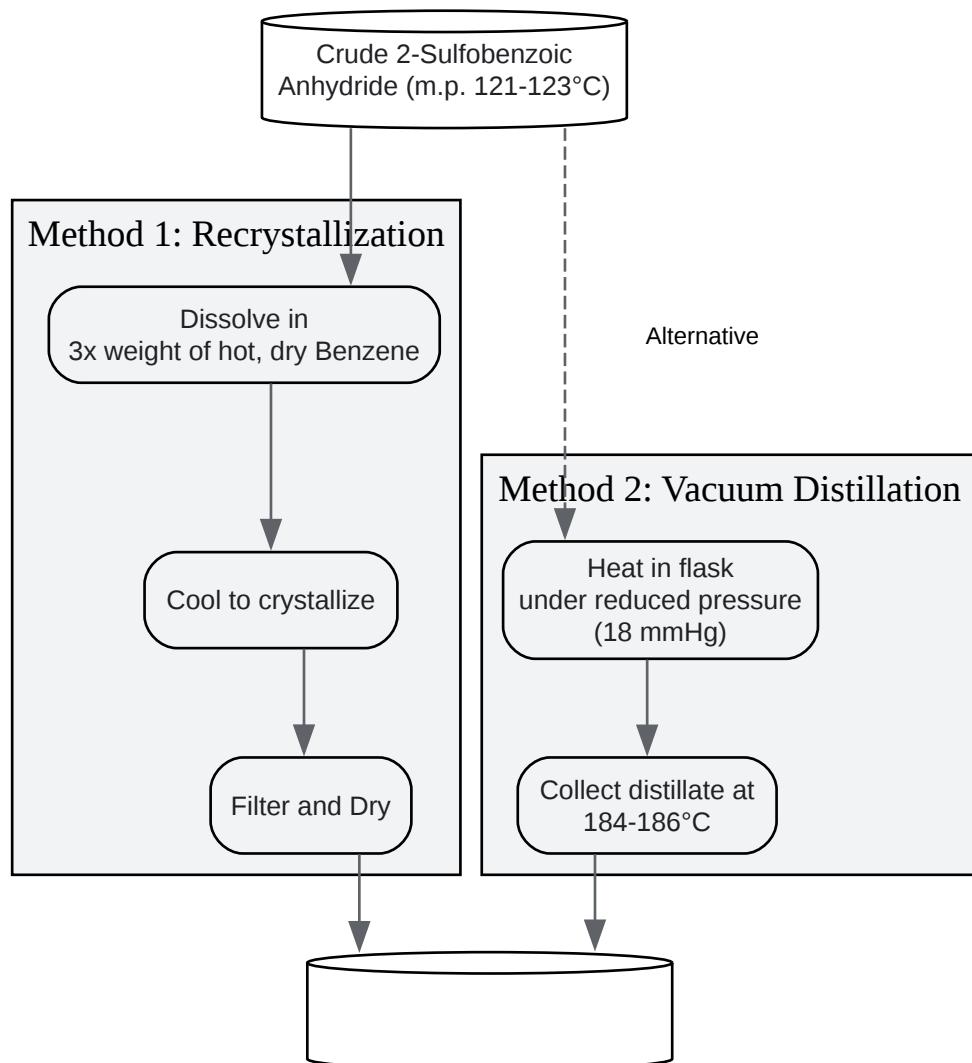
The following procedure is adapted from *Organic Syntheses*, a reliable source for chemical preparations.^[6] This method yields a product of sufficient purity for many applications, such as the synthesis of sulfonephthaleins.^[6]

Materials & Equipment:

- 2-liter flask with a mechanical stirrer, separatory funnel, and reflux condenser
- Heating mantle or steam bath
- Ice bath
- Filtration apparatus (suction)
- Distillation apparatus
- Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)
- Thionyl chloride (145 g, 1.22 moles)
- Dry benzene (200 cc + 400 cc + 100 cc for washing)

Procedure:

- To the 2-liter flask, add 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.[6]
- While stirring, add 145 g of thionyl chloride to the mixture.[6]
- Gently warm the mixture on a steam bath. The reaction can become vigorous, so be prepared to remove the heat source temporarily. Continuous stirring is essential.[6]
- Heat the mixture for approximately 15 hours, at which point the evolution of gases (HCl and SO₂) will slow.[6]
- Add an additional 400 cc of dry benzene and continue heating for about 5 more hours, or until gas evolution ceases.[6]
- Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 cc of hot benzene.[6]
- Combine the filtrate and washings. Distill off approximately 300 cc of benzene.[6]


- Cool the concentrated solution in an ice bath to crystallize the **2-Sulfobenzoic anhydride**.[\[6\]](#)
- Decant the mother liquor. The resulting crystals are the crude product, typically melting at 121–123 °C.[\[6\]](#)
- A second crop of crystals can be obtained by distilling the solvent from the mother liquor and then distilling the residue under reduced pressure.[\[6\]](#)

Reactant/ Product	Molar Mass (g/mol)	Amount (g)	Moles	Solvent/R eagent	Volume/A mount	Yield
Acid						
Ammonium o-Sulfobenzo ate	219.20	219	1.0	Thionyl Chloride	145 g (1.22 mol)	
2-Sulfobenzo ic Anhydride	184.17	118-121	0.64-0.66	Dry Benzene	~700 cc	64-66%

Purification of 2-Sulfobenzoic Anhydride

The crude product obtained from the synthesis can be purified to a higher grade by recrystallization or vacuum distillation.[\[5\]](#)[\[6\]](#) The choice of method depends on the desired purity and the nature of the impurities.

Purification Workflow

[Click to download full resolution via product page](#)

Caption: Purification workflows for **2-Sulfonylbenzoic anhydride**.

Experimental Protocol: Recrystallization

This method is effective for removing impurities and achieving a product with a sharp melting point.

Materials & Equipment:

- Crude **2-Sulfonylbenzoic anhydride**
- Dry benzene

- Erlenmeyer flask
- Heating source
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve the crude **2-Sulfobenzoic anhydride** (m.p. 121–123 °C) in three times its weight of dry benzene in a flask.[\[6\]](#)
- Heat the mixture gently to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by suction filtration.
- Dry the crystals thoroughly. The resulting product should have a melting point of 126–127 °C.
[\[6\]](#)

Experimental Protocol: Vacuum Distillation

Distillation under reduced pressure is particularly useful for purifying darker, discolored batches of the crude product.[\[6\]](#)

Materials & Equipment:

- Distillation apparatus suitable for vacuum
- Vacuum source
- Heating bath (e.g., metal bath)
- Crude **2-Sulfobenzoic anhydride**

Procedure:

- Place the crude anhydride into a distillation flask.
- Assemble the vacuum distillation apparatus.
- Heat the flask using a metal bath while reducing the pressure.
- Collect the fraction that distills at 184–186 °C under a pressure of 18 mmHg.[5][6]
- The distillate will solidify upon cooling to a pure crystalline mass.[5]

Safety and Handling

2-Sulfobenzoic anhydride is classified as a moderately hazardous chemical.[4] It is an irritant, causing skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[9] All procedures should be carried out in a well-ventilated fume hood.[6] The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4][5] The synthesis involves thionyl chloride, which is corrosive and reacts with water to release toxic gases, and benzene, which is a known carcinogen; extreme caution must be exercised when handling these reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 2-Sulfobenzoic anhydride CAS#: 81-08-3 [amp.chemicalbook.com]
- 3. CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Sulfobenzoic anhydride | 81-08-3 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]

- 8. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Synthesis and purification of 2-Sulfobenzoic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147474#synthesis-and-purification-of-2-sulfobenzoic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com